3-{5,9-dimethyl-7-oxo-3-[4-(pyrrolidin-1-yl)phenyl]-7H-furo[3,2-g]chromen-6-yl}propanoic acid
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Overview
Description
3-{5,9-dimethyl-7-oxo-3-[4-(pyrrolidin-1-yl)phenyl]-7H-furo[3,2-g]chromen-6-yl}propanoic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5,9-dimethyl-7-oxo-3-[4-(pyrrolidin-1-yl)phenyl]-7H-furo[3,2-g]chromen-6-yl}propanoic acid involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include arylboronic acids, rhodium catalysts, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-{5,9-dimethyl-7-oxo-3-[4-(pyrrolidin-1-yl)phenyl]-7H-furo[3,2-g]chromen-6-yl}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove oxygen-containing groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.
Scientific Research Applications
3-{5,9-dimethyl-7-oxo-3-[4-(pyrrolidin-1-yl)phenyl]-7H-furo[3,2-g]chromen-6-yl}propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{5,9-dimethyl-7-oxo-3-[4-(pyrrolidin-1-yl)phenyl]-7H-furo[3,2-g]chromen-6-yl}propanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share some structural similarities and have diverse biological activities.
Imidazole derivatives: Known for their antimicrobial potential, these compounds also have a heterocyclic structure similar to the furochromenone core.
Pyrazole derivatives: These compounds have been studied for their high affinity for specific receptors and their potential therapeutic applications.
Uniqueness
3-{5,9-dimethyl-7-oxo-3-[4-(pyrrolidin-1-yl)phenyl]-7H-furo[3,2-g]chromen-6-yl}propanoic acid stands out due to its unique combination of functional groups and its potential for diverse applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and its interaction with biological targets make it a versatile and valuable compound for scientific research.
Properties
Molecular Formula |
C26H25NO5 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-[5,9-dimethyl-7-oxo-3-(4-pyrrolidin-1-ylphenyl)furo[3,2-g]chromen-6-yl]propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-15-19(9-10-23(28)29)26(30)32-25-16(2)24-21(13-20(15)25)22(14-31-24)17-5-7-18(8-6-17)27-11-3-4-12-27/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,28,29) |
InChI Key |
UJWPJLRAIOHUQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)N5CCCC5)C)CCC(=O)O |
Origin of Product |
United States |
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